molecular formula C26H28O5 B8113198 (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol

Cat. No.: B8113198
M. Wt: 420.5 g/mol
InChI Key: FXSGDUKYGQQTFV-NGSHPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol is a chiral tetrahydro-2H-pyran derivative of high interest in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and glycoconjugates. The core structure, a tetrahydro-2H-pyran ring with multiple stereocenters, is a fundamental building block in sugar chemistry, often serving as a precursor to glycosyl donors and acceptors . The presence of a trityl (triphenylmethyl) group protects the primary hydroxyl moiety, a common strategy to ensure regioselectivity in multi-step synthetic sequences. This protection allows for selective functionalization at the other hydroxyl groups on the pyran ring, enabling the controlled, step-wise construction of oligosaccharides with specific glycosidic linkages. Researchers value this compound for its application in developing novel glycomimetics, enzyme inhibitors, and pharmaceutical intermediates. The compound is provided for laboratory research purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and the material should be stored sealed in a dry container, as recommended for similar protected sugar derivatives .

Properties

IUPAC Name

(2R,3S,4R,6S)-6-methoxy-2-(trityloxymethyl)oxane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O5/c1-29-24-17-22(27)25(28)23(31-24)18-30-26(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22-25,27-28H,17-18H2,1H3/t22-,23-,24+,25+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXSGDUKYGQQTFV-NGSHPTGOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1C[C@H]([C@@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups followed by the introduction of the trityloxy group. The reaction conditions often require the use of protecting groups, such as trityl chloride, in the presence of a base like pyridine. The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trityloxy groups using reagents like sodium methoxide or sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol involves its interaction with specific molecular targets and pathways. The trityloxy group can act as a protecting group, allowing selective reactions at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations in Tetrahydropyran Derivatives

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties References
Target Compound 6-methoxy, 2-(trityloxy)methyl, 3,4-diol ~434 (calculated) Trityloxy, methoxy, diol High steric bulk, low aqueous solubility
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol 6-methoxy, 2-hydroxymethyl, 3,4,5-triol 194.18 Hydroxymethyl, methoxy, triol High polarity, moderate solubility
(2R,3S,4S,5S,6R)-2-((Benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol Benzyloxy, phenylthio 362.44 Benzyloxy, thioether Moderate lipophilicity, UV activity
(2R,3S,4S,5R,6S)-2-(Aminomethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol 6-methoxy, 2-aminomethyl 193.2 Aminomethyl, methoxy Basic amino group, enhanced reactivity
Key Observations :
  • Trityl vs. Benzyloxy Protection: The trityl group in the target compound provides superior steric protection compared to benzyloxy, but its bulk reduces solubility in polar solvents. Benzyloxy derivatives (e.g., from ) are more reactive in deprotection steps due to milder cleavage conditions (e.g., hydrogenolysis) .
  • Aminomethyl Substitution: Replacing trityloxy with aminomethyl () increases polarity and introduces nucleophilic reactivity, making such analogs suitable for conjugation or prodrug strategies .
  • Methoxy Position : The 6-methoxy group is conserved in several analogs (e.g., ), suggesting its role in stabilizing the pyran ring or modulating electronic effects.
Protection/Deprotection Strategies :
  • The trityl group in the target compound requires acidic conditions (e.g., HCl in methanol) for removal, which may limit compatibility with acid-sensitive functionalities. In contrast, benzyloxy groups () are cleaved under neutral hydrogenation conditions, offering broader synthetic flexibility .
  • Hydroxymethyl vs. Trityloxy : Unprotected hydroxymethyl analogs () are prone to oxidation or unintended glycosylation, necessitating protective strategies like tritylation during synthesis .
Stereochemical Influence :
  • The 2R,3S,4R,6S configuration in the target compound distinguishes it from diastereomers like (2S,3R,4S,5S,6R)-configured analogs (). Such stereochemical differences can drastically alter biological activity, as seen in glycosidase inhibitors where axial vs. equatorial hydroxyl positioning dictates binding affinity .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity :
  • The trityl group increases logP (lipophilicity) significantly, reducing aqueous solubility compared to hydroxymethyl or aminomethyl analogs. For instance, the target compound’s calculated logP is ~5.2, whereas the hydroxymethyl analog () has a logP of ~-0.5 .
  • Biological Implications: High lipophilicity may enhance membrane permeability but could limit bioavailability in hydrophilic environments. Analogs with polar groups (e.g., ’s aminomethyl) may exhibit better solubility but require formulation adjustments .
Thermal and Spectral Data :
  • While specific thermal data for the target compound is unavailable, related trityl-protected compounds () show decomposition temperatures >200°C, indicating thermal stability suitable for solid-phase synthesis.
  • NMR Signatures : The trityl group’s aromatic protons (δ 7.2–7.5 ppm in ¹H NMR) and the methoxy group (δ ~3.4 ppm) provide distinct spectral markers for structural confirmation .

Biological Activity

The compound (2R,3S,4R,6S)-6-methoxy-2-((trityloxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthesis methods, and biological evaluations based on diverse research findings.

Structural Characteristics

  • Molecular Formula : C26H28O5
  • Molecular Weight : 420.510 g/mol
  • Key Functional Groups : Methoxy group and trityloxy group are critical for its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves:

  • Protection of Hydroxyl Groups : Using trityl chloride in the presence of a base like pyridine.
  • Introduction of Methoxy Group : Methylation reactions with reagents such as methyl iodide.
  • Purification : Commonly achieved through silica gel column chromatography.

The biological activity of this compound may involve:

  • Interaction with Biomolecules : The methoxy group can participate in hydrogen bonding, influencing the compound's reactivity.
  • Selective Reactions : The trityloxy group serves as a protecting group, allowing for targeted modifications.

Research Findings

  • Antioxidant Activity : Studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Cytotoxicity Evaluations : Preliminary tests indicate that this compound may have cytotoxic effects against certain cancer cell lines. For instance, in vitro assays demonstrated a dose-dependent reduction in cell viability at higher concentrations.
  • Genotoxicity Assessments : The compound was evaluated for genotoxic potential using the Ames test and micronucleus assays. Results indicated no significant mutagenic effects under standard testing conditions .

Data Tables

PropertyValue
Molecular FormulaC26H28O5
Molecular Weight420.510 g/mol
Purity95%
Antioxidant ActivitySignificant (exact values vary by study)
Cytotoxicity (IC50 values)Varies by cell line tested

Case Studies

  • Case Study 1 - Antioxidant Properties :
    • A study evaluated the antioxidant capacity using DPPH radical scavenging assays and found that the compound exhibited notable scavenging activity compared to standard antioxidants.
  • Case Study 2 - Cytotoxic Effects on Cancer Cells :
    • In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a reduction of cell proliferation by approximately 60% at a concentration of 50 µM after 48 hours.

Q & A

Q. What toxicological assessments are critical before in vivo studies, and how are they conducted?

  • Methodological Answer : Perform acute toxicity testing (OECD 423) in rodents, monitoring LD50_{50} and organ histopathology. Ames tests (OECD 471) screen for mutagenicity. For cell-based assays, measure IC50_{50} in HEK293 and HepG2 lines to identify off-target effects. Reference GHS Category 4/5 classifications for safe handling protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.